

properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

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Compound of Interest

Compound Name: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

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An In-Depth Technical Guide on EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

This technical guide provides a comprehensive overview of the properties, functionalities, and potential applications of the bifunctional chelator **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**. The information is intended for researchers, scientists, and drug development professionals working in fields such as bioconjugation, radiopharmaceuticals, and medical imaging.

Core Properties

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a specialized chemical reagent designed for the site-specific labeling of biomolecules with metal ions. It integrates two key functional components: a hexadentate EDTA core for strong chelation of various metal ions and an aminoxy-functionalized linker for covalent attachment to target molecules.

Chemical and Physical Properties

The fundamental properties of **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)** are summarized below. This information is based on publicly available data.^[1]

Property	Value
IUPAC Name	2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid
Molecular Formula	C19H26N4O10
Molecular Weight	470.4 g/mol
CAS Number	1217704-71-6[2]
Appearance	White to off-white solid (expected)
Solubility	Soluble in aqueous solutions, particularly at neutral to alkaline pH (expected)

Functional Characteristics

The utility of this molecule stems from its dual functionality: robust metal chelation and specific bioconjugation capabilities.

Metal Chelation

The core of the molecule is ethylenediaminetetraacetic acid (EDTA), a well-established and versatile chelating agent. EDTA can form stable, 1:1 complexes with a wide range of di- and trivalent metal ions. This property is crucial for applications in radiolabeling, where a radioactive metal isotope is securely held by the chelator.

While specific stability constants for **EDTA-(S)-1-(4-Aminooxyacetamidobenzyl)** are not readily available in the scientific literature, the values for the parent molecule, EDTA, provide a strong indication of its expected chelation strength with various metal ions.

Table of Logarithmic Stability Constants (log K) for EDTA with Selected Metal Ions:

Metal Ion	log K
Ga ³⁺	20.3
In ³⁺	24.9
Y ³⁺	18.1
Lu ³⁺	19.8
Cu ²⁺	18.8
Zn ²⁺	16.5
Pb ²⁺	18.0
⁶⁸ Ga ³⁺	~21

Note: These values are for EDTA and may vary slightly for the modified structure.

The high stability of these complexes is critical for in vivo applications to prevent the release of the free metal ion, which can be toxic or lead to non-specific accumulation in the body.

Bioconjugation via Oxime Ligation

The aminoxyacetamidobenzyl moiety provides a bioorthogonal reactive handle for the covalent attachment of the chelator to a biomolecule of interest. The terminal aminoxy group (-O-NH₂) reacts specifically and efficiently with aldehyde or ketone groups to form a stable oxime linkage.

This method of bioconjugation is particularly advantageous for site-specific labeling. For instance, the carbohydrate domains of glycoproteins, such as antibodies, can be mildly oxidized with sodium periodate to generate aldehyde groups. The aminoxy-functionalized chelator can then be selectively conjugated to these sites, leaving the protein's amino acid structure and binding domains unaffected.

Potential Applications in Research and Drug Development

The primary application of **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)** is as a bifunctional linker for the development of targeted radiopharmaceuticals for diagnostic imaging and therapy.

Radiolabeling for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires probes labeled with positron-emitting radionuclides. Gallium-68 (^{68}Ga) is a commonly used PET isotope that can be chelated by EDTA. By conjugating **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)** to a targeting vector (e.g., a peptide or antibody) that recognizes a specific biological target (e.g., a tumor-associated receptor), a ^{68}Ga -labeled PET imaging agent can be developed.

Targeted Radionuclide Therapy

For therapeutic applications, the EDTA core can be used to chelate therapeutic radionuclides, such as Lutetium-177 (^{177}Lu) or Yttrium-90 (^{90}Y). When conjugated to a targeting molecule, the resulting radiopharmaceutical can deliver a cytotoxic radiation dose directly to diseased cells, minimizing damage to healthy tissues.

Experimental Protocols (Proposed)

The following are proposed, general protocols for the use of **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**. Optimization will be required for specific applications.

Protocol for Conjugation to an Aldehyde-Containing Protein

- Preparation of the Aldehyde-Containing Protein:
 - For glycoproteins, dissolve the protein in an appropriate buffer (e.g., PBS, pH 7.4).
 - Add a freshly prepared solution of sodium periodate (NaIO_4) to a final concentration of 1-10 mM.
 - Incubate the reaction in the dark at 4°C for 30 minutes.
 - Quench the reaction by adding glycerol to a final concentration of 20 mM.

- Remove excess periodate and byproducts by buffer exchange using a desalting column or dialysis.
- Conjugation Reaction:
 - Dissolve **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)** in an appropriate buffer (e.g., acetate buffer, pH 4.5-5.5).
 - Add a 50- to 100-fold molar excess of the aminoxy-chelator to the aldehyde-containing protein.
 - For aniline-catalyzed reactions, add aniline to a final concentration of 10-100 mM.
 - Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
- Purification of the Conjugate:
 - Remove unreacted chelator and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.
 - Characterize the final conjugate by methods such as mass spectrometry and UV-Vis spectroscopy.

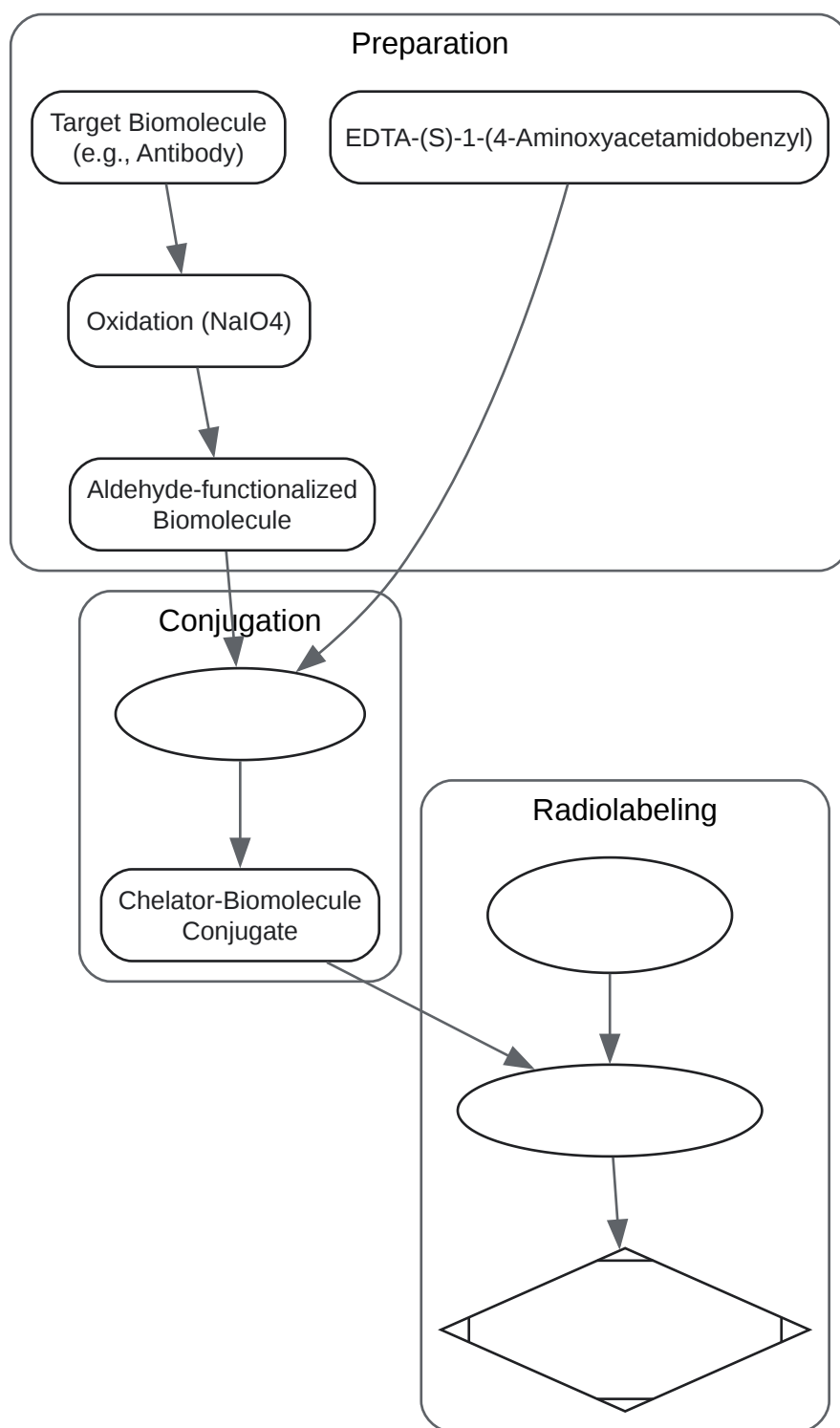
Protocol for Radiolabeling with Gallium-68

- Preparation of ^{68}Ga :
 - Elute $^{68}\text{GaCl}_3$ from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 0.1 M HCl.
 - Adjust the pH of the eluate to 4.0-4.5 using a sodium acetate buffer.
- Radiolabeling Reaction:
 - Add the pH-adjusted ^{68}Ga solution to the purified chelator-biomolecule conjugate (typically 10-50 μg).
 - Incubate the reaction at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes.

- Quality Control:
 - Determine the radiochemical purity of the final product using methods such as radio-TLC or radio-HPLC.
 - Perform a final sterile filtration of the product before in vivo use.

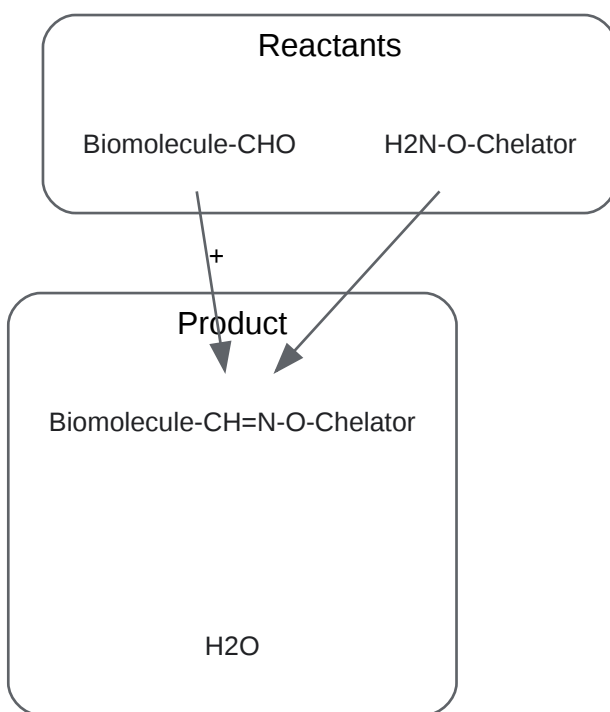
Visualizations

The following diagrams illustrate the key concepts and workflows associated with **EDTA-(S)-1-(4-Aminoxycetamidobenzyl)**.



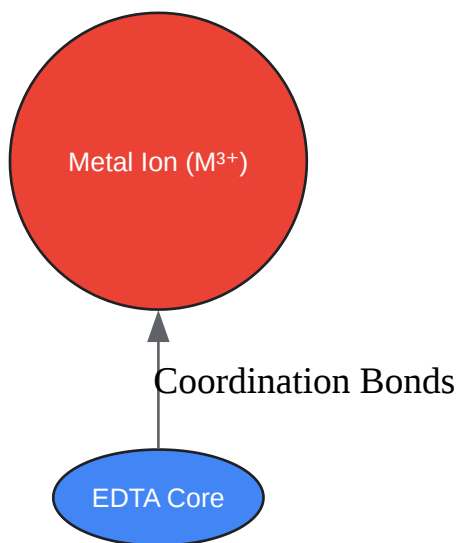
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Caption: Workflow for bioconjugation and radiolabeling.



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Caption: Oxime ligation reaction scheme.



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Caption: Chelation of a metal ion by the EDTA core.

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References

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